5,5-dimethyl-3-{4-[(4-methylphenyl)thio]butyl}-2,4-imidazolidinedione
Overview
Description
5,5-dimethyl-3-{4-[(4-methylphenyl)thio]butyl}-2,4-imidazolidinedione is a synthetic organic compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazolidinedione core with a 4-[(4-methylphenyl)thio]butyl substituent, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-3-{4-[(4-methylphenyl)thio]butyl}-2,4-imidazolidinedione typically involves the following steps:
Formation of the Imidazolidinedione Core: This can be achieved through the reaction of glyoxal with urea under acidic conditions to form the imidazolidinedione ring.
Introduction of the 4-[(4-methylphenyl)thio]butyl Group: This step involves the alkylation of the imidazolidinedione core with 4-[(4-methylphenyl)thio]butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-3-{4-[(4-methylphenyl)thio]butyl}-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-[(4-methylphenyl)thio]butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-dimethyl-3-{4-[(4-methylphenyl)thio]butyl}-2,4-imidazolidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-3-{4-[(4-methylphenyl)thio]butyl}-2,4-imidazolidinedione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5,5-dimethyl-2,4-imidazolidinedione: Lacks the 4-[(4-methylphenyl)thio]butyl group.
3-{4-[(4-methylphenyl)thio]butyl}-2,4-imidazolidinedione: Lacks the 5,5-dimethyl substitution.
Uniqueness
The presence of both the 5,5-dimethyl and 4-[(4-methylphenyl)thio]butyl groups in 5,5-dimethyl-3-{4-[(4-methylphenyl)thio]butyl}-2,4-imidazolidinedione contributes to its unique chemical properties and biological activities. This combination of substituents may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
Properties
IUPAC Name |
5,5-dimethyl-3-[4-(4-methylphenyl)sulfanylbutyl]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-12-6-8-13(9-7-12)21-11-5-4-10-18-14(19)16(2,3)17-15(18)20/h6-9H,4-5,10-11H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLSGUPQRXNUNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCCN2C(=O)C(NC2=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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